molecular formula C7H11N3O2 B6603804 ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate CAS No. 151797-84-1

ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6603804
CAS No.: 151797-84-1
M. Wt: 169.18 g/mol
InChI Key: HJQKQTDVFSMJAR-UHFFFAOYSA-N
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Description

Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate followed by cyclization with formic acid can yield the desired triazole compound . Another method involves the use of azide-alkyne cycloaddition reactions, which are catalyzed by copper(I) salts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of functionalized triazole derivatives .

Scientific Research Applications

Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s nitrogen atoms play a crucial role in these interactions, forming hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 1,5-dimethyltriazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-12-7(11)6-5(2)10(3)9-8-6/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQKQTDVFSMJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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